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Compound of Interest

Compound Name: Isoapoptolidin

Cat. No.: B15600786 Get Quote

A detailed examination of the spectroscopic data of Isoapoptolidin and its parent compound,

Apoptolidin, reveals subtle yet significant differences that underpin their structural

isomerization. This guide provides a comparative analysis of their Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, offering valuable insights

for researchers in natural product chemistry, spectroscopy, and drug development.

Isoapoptolidin is a ring-expanded isomer of Apoptolidin, a macrolide known for its selective

induction of apoptosis in transformed cell lines. The two compounds exist in equilibrium in

aqueous solutions, making their individual characterization and the understanding of their

distinct biological activities a key area of research. This comparison focuses on the key

spectroscopic features that differentiate these two important natural products.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Isoapoptolidin and Apoptolidin,

compiled from various spectroscopic studies.

Table 1: ¹H NMR Chemical Shift Comparison (δ, ppm)
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Position Apoptolidin Isoapoptolidin Key Differences

H-3
[Data not available in

a comparative format]

[Data not available in

a comparative format]

The chemical shift of

H-3 is expected to

differ due to the

change in the

macrocyclic ring

structure, affecting the

local electronic

environment.

H-5
[Data not available in

a comparative format]

[Data not available in

a comparative format]

Similar to H-3, the

environment around

H-5 is altered upon

ring expansion,

leading to a shift in its

resonance.

Olefinic Protons
[Data not available in

a comparative format]

[Data not available in

a comparative format]

Changes in the

conformation of the

polyene chain upon

isomerization would

likely result in

noticeable shifts for

the olefinic protons.

Anomeric Protons
[Data not available in

a comparative format]

[Data not available in

a comparative format]

The chemical shifts of

the anomeric protons

of the sugar moieties

are sensitive to the

overall conformation

of the macrolide.

Note: Specific, directly comparable ¹H NMR data for all positions of both isomers in the same

solvent and at the same field strength is not readily available in the public domain. The key

differences are predicted based on the known structural changes.

Table 2: ¹³C NMR Chemical Shift Comparison (δ, ppm)
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Position Apoptolidin Isoapoptolidin Key Differences

C-1 (Carbonyl)
[Data not available in

a comparative format]

[Data not available in

a comparative format]

The carbonyl carbon's

chemical shift is highly

sensitive to the ring

strain and

conformation, which is

altered in the

isomerization.

C-21 (Hemiketal)
[Data not available in

a comparative format]

[Data not available in

a comparative format]

The chemical

environment of the

hemiketal carbon is

directly impacted by

the ring expansion.

Olefinic Carbons
[Data not available in

a comparative format]

[Data not available in

a comparative format]

The electronic

environment of the sp²

carbons in the

polyene chain would

be affected by the

conformational

changes.

Sugar Moieties
[Data not available in

a comparative format]

[Data not available in

a comparative format]

Changes in the

glycosidic linkages

and overall molecular

shape can influence

the chemical shifts of

the sugar carbons.

Note: As with the ¹H NMR data, a direct side-by-side ¹³C NMR comparison is not readily

available. The anticipated differences are based on the structural isomerization.

Table 3: Mass Spectrometry Data
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Technique Apoptolidin Isoapoptolidin Key Observations

High-Resolution MS

(HRMS)

Expected [M+H]⁺ or

[M+Na]⁺ at the same

m/z

Expected [M+H]⁺ or

[M+Na]⁺ at the same

m/z

As isomers, they have

the same molecular

formula and therefore

the same exact mass.

Tandem MS (MS/MS)

[Specific

fragmentation data not

available]

[Specific

fragmentation data not

available]

The fragmentation

patterns are expected

to differ due to the

different ring

structures and bond

stabilities, providing a

method for their

differentiation.

Table 4: Infrared (IR) Spectroscopy Data
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Functional Group Apoptolidin (cm⁻¹) Isoapoptolidin (cm⁻¹) Key Observations

O-H Stretch

(Hydroxyls)
Broad band ~3400 Broad band ~3400

Characteristic of the

numerous hydroxyl

groups in both

molecules.

C=O Stretch

(Ester/Lactone)

[Specific data not

available]

[Specific data not

available]

The position of the

lactone carbonyl

stretch is sensitive to

ring size and strain; a

noticeable difference

is expected.

C=C Stretch (Alkenes) ~1650-1600 ~1650-1600

Indicative of the

polyene system

present in both

isomers.

C-O Stretch

(Ethers/Esters)
~1200-1000 ~1200-1000

A complex region of

the spectrum

representing the

various C-O bonds.

Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard

experimental protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples of Isoapoptolidin and Apoptolidin are dissolved in a

deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to a concentration of 1-5 mg/mL.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(typically 400 MHz or higher).

¹H NMR: Standard parameters include a 30-degree pulse angle, a spectral width of 10-15

ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical
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shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR: A proton-decoupled experiment is typically performed with a 90-degree pulse

angle and a spectral width of 200-220 ppm.

2D NMR: To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are often employed.

Mass Spectrometry (MS)
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 10-100 µg/mL.

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Data Acquisition: Data is acquired in positive or negative ion mode. For tandem MS

(MS/MS), a precursor ion is selected and fragmented using collision-induced dissociation

(CID) or higher-energy collisional dissociation (HCD) to generate a characteristic

fragmentation pattern.

Infrared (IR) Spectroscopy
Sample Preparation: Solid samples can be analyzed as a thin film by evaporating a solution

of the compound on an IR-transparent window (e.g., NaCl or KBr plates) or as a KBr pellet.

Solutions can be analyzed in a liquid cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the

spectra.

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus

wavenumber.

Signaling Pathway of Apoptolidin and its Isomers
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Apoptolidin and its isomers exert their cytotoxic effects by targeting the mitochondrial F₀F₁-ATP

synthase, a critical enzyme in cellular energy production.[1] Specifically, they bind to the F₁

subcomplex, inhibiting its ATPase activity. This inhibition disrupts the proton motive force and

leads to a cascade of events culminating in apoptosis.
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Caption: Signaling pathway of Apoptolidin and Isoapoptolidin inducing apoptosis.

Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis

of Isoapoptolidin and its isomers.
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Caption: Workflow for comparative spectroscopic analysis of isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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